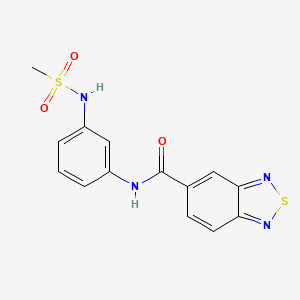

N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide

Descripción

N-(3-Methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a carboxamide group at position 5. The carboxamide nitrogen is substituted with a 3-methanesulfonamidophenyl moiety, introducing a sulfonamide functional group. The benzothiadiazole core confers aromaticity and electron-deficient properties, which may enhance interactions with hydrophobic pockets in proteins, as seen in analogous compounds .

Propiedades

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-2,1,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S2/c1-23(20,21)18-11-4-2-3-10(8-11)15-14(19)9-5-6-12-13(7-9)17-22-16-12/h2-8,18H,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKXUSFPGRLSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=NSN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the cyclization of o-phenylenediamine with sulfur and a carboxylic acid derivative. The methanesulfonamide group is then introduced through a sulfonation reaction, followed by the coupling of the sulfonamide with the benzothiadiazole core under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

Industry: The compound’s electronic properties make it valuable in the development of advanced materials for electronics and optoelectronics.

Mecanismo De Acción

The mechanism of action of N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole core can interact with various enzymes or receptors, potentially inhibiting or activating their function. The methanesulfonamide group may enhance the compound’s binding affinity and specificity for its targets, leading to its observed effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Comparison with N-(3-Fluorophenyl)-2,1,3-Benzothiadiazole-5-Carboxamide

The fluorophenyl analog (Fig. 1a) shares the benzothiadiazole-carboxamide scaffold but replaces the methanesulfonamido group with a fluorine atom at the phenyl para position . Key differences include:

*Estimated based on structural similarity.

Comparison with Isoindolone Derivatives Bearing 3-Methanesulfonamidophenyl

AstraZeneca’s isoindolone derivatives (e.g., compound 26 and 27) share the 3-methanesulfonamidophenyl substituent but replace the benzothiadiazole core with an isoindolone scaffold . Key findings:

- Compound 27 (isoindolone core): EC50 = 160 nM (mGluR2 GTPγS assay).

- Compound 28 (isoindolone hydrazide): EC50 = 24 nM (mGluR2 activation).

Comparison with Oxadiazole Anticancer Agents

The oxadiazole derivative 5-(1H-indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine () binds to the Bcl-2 hydrophobic pocket via its planar heterocycle. While the benzothiadiazole core is also planar, its electron-deficient nature may enhance π-π stacking interactions in similar targets, though direct potency comparisons require further study .

Data Tables

Table 1. Structural and Physicochemical Comparison

Actividad Biológica

N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, pharmacological properties, and case studies, while also providing data tables for clarity.

Synthesis Methods

The synthesis of N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. Common methods include:

- N-alkylation : Involves the reaction of benzothiadiazole derivatives with methanesulfonamide under basic conditions.

- Coupling reactions : Using coupling agents to link the benzothiadiazole core with the sulfonamide group.

Anticancer Properties

Research indicates that compounds similar to N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide exhibit inhibitory effects on cancer cell lines. A study demonstrated that derivatives of benzothiadiazoles can inhibit cell proliferation in various cancer types through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens. For instance:

- Bacterial Inhibition : Studies have indicated that it possesses antibacterial properties against Gram-positive and Gram-negative bacteria.

- Fungal Resistance : It has been tested against fungal strains with notable efficacy .

The proposed mechanism of action for N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide includes:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.

- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

- Case Study on Anticancer Efficacy :

- Antimicrobial Testing :

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves coupling a benzothiadiazole-carboxylic acid derivative with a methanesulfonamide-substituted aniline. A two-step approach is recommended:

Sulfonamide Formation : React 3-aminophenyl methanesulfonamide with a suitable sulfonylating agent (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine to ensure regioselectivity .

Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzothiadiazole-5-carboxylic acid moiety to the sulfonamide intermediate under inert conditions .

Q. How is the structural characterization of this compound performed in academic research?

- Methodological Answer :

- Spectroscopy : -NMR (400 MHz, DMSO-) identifies protons on the benzothiadiazole (δ 7.8–8.5 ppm) and methanesulfonamide (δ 3.1 ppm) groups. -NMR confirms carbonyl (δ ~165 ppm) and sulfonamide (δ ~45 ppm) carbons .

- Mass Spectrometry : HRMS (ESI+) provides exact mass verification (e.g., calculated for CHNOS: 372.0324) .

- X-ray Crystallography : Optional for absolute configuration determination, particularly if biological activity is stereospecific .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodological Answer :

- In Vitro Screening : Prioritize assays aligned with structural analogs (e.g., antimicrobial, anticancer). Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria or MTT assays on cancer cell lines (e.g., MCF-7, A549) .

- Enzyme Inhibition : Test against kinases or proteases due to the benzothiadiazole scaffold’s known ATP-competitive binding .

- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Modify the methanesulfonamide group (e.g., replace with trifluoromethanesulfonamide) to enhance lipophilicity and blood-brain barrier penetration .

- Benzothiadiazole Core : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position to stabilize π-π stacking with biological targets .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) and validate via SPR (Surface Plasmon Resonance) .

Q. What strategies resolve contradictory data in cytotoxicity assays across cell lines?

- Methodological Answer :

- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant cell lines .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to rule out rapid detoxification as a confounding factor .

- Membrane Permeability : Use Caco-2 monolayers to evaluate efflux ratios (P-gp-mediated transport) .

Q. How can in vivo efficacy and pharmacokinetics be systematically evaluated?

- Methodological Answer :

- Animal Models : Use xenograft mice for anticancer activity or LPS-induced inflammation models for immunomodulatory effects. Dose at 10–50 mg/kg (oral/i.p.) .

- PK Parameters : Measure plasma half-life (), , and AUC via LC-MS/MS. Optimize bioavailability using nanoformulations (e.g., PLGA nanoparticles) .

- Toxicology : Conduct acute toxicity studies (OECD 423) and histopathological analysis of liver/kidney tissues .

Q. What computational tools aid in predicting off-target interactions or toxicity?

- Methodological Answer :

- In Silico Screening : Use SwissADME for ADME prediction and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns trajectories .

- QSAR Models : Develop predictive models using datasets from PubChem BioAssay to prioritize derivatives with optimal bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.